molecular formula C7H7NO4S2 B2913215 Methyl [(3-Nitrothien-2-yl)thio]acetate CAS No. 882292-17-3

Methyl [(3-Nitrothien-2-yl)thio]acetate

Cat. No.: B2913215
CAS No.: 882292-17-3
M. Wt: 233.26
InChI Key: WWNOILHYVBNIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(3-Nitrothien-2-yl)thio]acetate is a chemical compound with the molecular formula C7H7NO4S2 and a molecular weight of 233.27 g/mol . It is a thioester derivative of thienyl, characterized by the presence of a nitro group at the 3-position of the thiophene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-Nitrothien-2-yl)thio]acetate typically involves the reaction of 3-nitrothiophene-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-Nitrothien-2-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioester bond can be hydrolyzed to yield the corresponding thiol and carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of thiol and carboxylic acid.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Methyl [(3-Nitrothien-2-yl)thio]acetate is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(3-Nitrothien-2-yl)thio]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioester bond can also be hydrolyzed, releasing active thiol groups that participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-Nitrophenyl)thio]acetate
  • Methyl [(3-Nitrobenzyl)thio]acetate
  • Methyl [(3-Nitrofuryl)thio]acetate

Uniqueness

Methyl [(3-Nitrothien-2-yl)thio]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl, benzyl, and furyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(3-nitrothiophen-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S2/c1-12-6(9)4-14-7-5(8(10)11)2-3-13-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOILHYVBNIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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